11-Methoxy-N-n-propylnoraporphine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-3-11-21-12-10-14-6-4-8-16-19(14)17(21)13-15-7-5-9-18(22-2)20(15)16/h4-9,17H,3,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJGVCFSNKRINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968351 | |
| Record name | 11-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53581-14-9 | |
| Record name | 11-Methoxy-N-n-propylnoraporphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053581149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of 11 Methoxy N N Propylnoraporphine
Established Synthetic Routes to the 11-Methoxy-N-n-propylnoraporphine Core Structure
Two primary strategies dominate the synthesis of the aporphine (B1220529) skeleton: derivatization from the natural alkaloid thebaine and construction from isoquinoline-based precursors.
Thebaine, a minor opium alkaloid, serves as a crucial starting material for the semi-synthesis of numerous medically important compounds. clockss.orgnih.gov Its rigid, chiral structure provides a stereochemically defined template for producing specific enantiomers of aporphine derivatives. The conversion of thebaine into the aporphine core involves a characteristic acid-catalyzed rearrangement.
A procedure has been developed to synthesize a series of N-alkyl-2-methoxy-11-hydroxynoraporphines from thebaine. nih.govresearchgate.net This process highlights the utility of thebaine as a precursor. While the exact synthesis of this compound from thebaine is not explicitly detailed in the provided research, the synthesis of structurally related compounds such as (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine demonstrates the principle of this pathway. nih.gov The synthesis typically involves N-demethylation of thebaine to yield northebaine, followed by N-alkylation with the desired group (e.g., an n-propyl group). Subsequent rearrangement under acidic conditions transforms the morphinan (B1239233) skeleton of thebaine into the aporphine core. The final step would involve the modification of the substituent groups to yield the target molecule. The practical synthesis of thebaine itself from more abundant alkaloids like codeine and morphine has also been established, ensuring its availability as a starting material. nih.gov
Building the aporphine skeleton from simpler isoquinoline (B145761) units represents a more flexible, "bottom-up" approach. These total synthesis strategies offer the advantage of allowing for greater structural diversity in the final products. The core of the aporphine structure contains a tetrahydroisoquinoline unit. acs.org
Modern synthetic methods often focus on the formation of the C-ring of the aporphine skeleton. acs.org A prominent strategy is the intramolecular direct arylation of aryl C-H bonds with aryl halides. acs.org More recently, an innovative method has been developed involving an intramolecular dehydrogenative coupling of two inert aryl C-H bonds. acs.orgnih.govacs.org This reaction, catalyzed by palladium, effectively forges the key biaryl bond that defines the aporphine core, starting from N-aryl-tetrahydroisoquinoline derivatives. nih.govacs.org This approach avoids the need to pre-functionalize the coupling partners, making the synthesis more efficient. acs.org
Palladium-Catalyzed Reactions in Aporphine Synthesis
Palladium catalysis has become an indispensable tool in the synthesis of aporphine alkaloids, enabling reactions that were previously challenging. These catalysts facilitate the efficient construction of the characteristic biaryl linkage of the aporphine core.
An efficient palladium-catalyzed intramolecular aryl C–H/C–H dehydrogenative cross-coupling has been developed for the construction of aporphine analogues. acs.org This method uses a directing group to assist in the C-H activation process, leading to the formation of the aporphine ring system from appropriately substituted N-aryl-tetrahydroisoquinolines. acs.orgnih.govacs.org This reaction is compatible with various functional groups, demonstrating its broad applicability. nih.govacs.org Other palladium-catalyzed methods include the regioselective alkylation of 8-C—H bonds in 1-naphthylamides, which can then be converted into the aporphine core structure. sioc-journal.cn Facile synthetic routes to aporphine derivatives from natural morphine have also been developed utilizing palladium-catalyzed reactions. rsc.org
Stereoselective Synthesis of this compound Enantiomers
The biological activity of aporphine alkaloids is highly dependent on their stereochemistry. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.
Syntheses that begin with naturally occurring chiral molecules, such as thebaine or morphine, are inherently stereoselective. For instance, the synthesis of N-alkyl-2-methoxy-11-hydroxynoraporphines from thebaine yields the (R)-enantiomer. nih.gov This is a direct consequence of the stereochemistry of the starting material being transferred to the product.
In total synthesis approaches starting from achiral precursors, such as isoquinoline-based strategies, achieving stereoselectivity requires the use of chiral catalysts, auxiliaries, or stereoselective reactions. While some isoquinoline-based syntheses may initially produce a racemic mixture of the aporphine analogues, these can be resolved or the synthesis can be adapted to be enantioselective. nih.gov
Derivatization Strategies for this compound Analogues
To explore the structure-activity relationships of aporphine alkaloids, chemists synthesize a variety of analogues by modifying the core structure. A key position for modification is the nitrogen atom of the tetrahydroisoquinoline ring.
The nature of the N-alkyl substituent on the aporphine nitrogen has a significant impact on the molecule's properties. Researchers have synthesized series of N-alkylated aporphines to study these effects. nih.govresearchgate.net
The general synthesis of these analogues involves the N-demethylation of a precursor like thebaine to form the secondary amine (a "nor" compound), followed by N-alkylation. For example, N-northebaine can be reacted with propargyl bromide in the presence of a base to achieve N-propargylation. researchgate.net A range of N-alkyl substituents have been introduced using this approach. Starting with northebaine, different alkyl halides can be used to introduce groups such as methyl, ethyl, and n-propyl. nih.gov Studies have shown that replacing the N-methyl group with other substituents like N-allyl, N-cyclopropylmethyl, and N-cyclobutylmethyl can significantly alter the biological profile of the resulting compounds. researchgate.net
The synthesis of a series of N-alkyl-2-methoxy-11-hydroxynoraporphines from thebaine provides a clear example of this strategy. nih.govresearchgate.net The binding affinities of these compounds at dopamine (B1211576) receptors were found to be heavily influenced by the N-alkyl substituent. nih.gov
| Compound Name | N-Substituent |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Methyl |
| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | n-Propyl |
| N-allyl-northebaine | Allyl |
| N-cyclopropylmethyl-northebaine | Cyclopropylmethyl |
| N-cyclobutylmethyl-northebaine | Cyclobutylmethyl |
Modifications at the 2- and 11-Positions
The substitution pattern at the 2- and 11-positions of the aporphine core, in conjunction with the N-alkyl substituent, is a critical determinant of the compound's pharmacological profile. Research has demonstrated that modifications at these positions can significantly influence receptor binding affinity and selectivity.
A series of N-alkyl-2-methoxy-11-hydroxynoraporphines have been synthesized from thebaine to explore these structure-activity relationships. nih.gov In these syntheses, the N-alkyl substituents were found to have a major impact on dopamine D2 receptor affinity and D2/D1 selectivity. For instance, the N-propyl derivative, (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine, is a potent and selective D2 receptor ligand. In contrast, the corresponding N-methyl version, (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine, displays a higher affinity for D1 receptors over D2 receptors.
These findings underscore the importance of the interplay between the substituents at the nitrogen, the C2-methoxy group, and the C11-hydroxyl group in determining the final biological properties of the aporphine molecule.
| Compound | Dopamine D1 Receptor Affinity (Ki, nM) | Dopamine D2 Receptor Affinity (Ki, nM) |
|---|---|---|
| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | 6450 | 1.3 |
| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | 1690 | 44 |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | 46 | 235 |
Esterification and Etherification Approaches
Esterification and the manipulation of ether groups are key strategies in the synthesis and modification of this compound and its analogs. These approaches are crucial for creating prodrugs or altering the physicochemical properties of the parent compound.
A notable example is the synthesis of various esters of R(-)-N-alkyl-11-hydroxy-2-methoxynoraporphines. nih.gov These derivatives were synthesized to evaluate their receptor binding affinities and effects on motor activity. nih.gov The esterification is performed at the 11-hydroxy position, leading to compounds with altered properties. One such compound, R(-)-2-methoxy-11-acetyloxy-N-n-propylnoraporphine, demonstrated high potency and selectivity for dopamine D2 receptors over D1 sites. nih.gov This highlights how esterification at the C11 position can be a valuable tool for fine-tuning the pharmacological profile of the aporphine scaffold. nih.gov
Furthermore, ether groups, such as the methoxy (B1213986) group at C11, are fundamental to the core structure and are often manipulated during synthesis. The synthesis of the parent compound, (R)-(-)- and (S)-(+)-11-hydroxy-N-n-propylnoraporphine, can be achieved in a multi-step process starting from 1-(3-methoxy-2-nitrobenzyl)isoquinoline, which involves the strategic use and eventual cleavage of ether functionalities.
| Compound | Dopamine D2 Receptor Affinity (Ki, nM) | Selectivity vs D1 Sites |
|---|---|---|
| R(-)-2-methoxy-11-acetyloxy-N-n-propylnoraporphine | 18.9 | >529-fold |
Advanced Chemical Synthesis Techniques for Aporphine Scaffolds
The construction of the tetracyclic aporphine core is a central challenge in the synthesis of compounds like this compound. Modern organic synthesis has produced several advanced techniques to build this scaffold efficiently and with a high degree of control over substitution patterns. nih.gov
Two primary strategic approaches are widely used for the construction of the C-ring of the aporphine framework:
One-Bond Disconnection Approach : This strategy typically involves the cyclization of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) intermediate. nih.gov This key ring-forming step is often accomplished using metal-catalyzed reactions, such as those employing palladium catalysts, or through photochemical cyclizations. nih.govresearchgate.net Palladium-catalyzed direct arylation of aryl halides is a recognized protocol for this purpose. researchgate.net These methods are powerful for creating the crucial bond that closes the C-ring and forms the complete aporphine skeleton. nih.gov
Two-Bond Disconnection Approach : An alternative strategy involves forming the C-ring through a sequence of reactions that begins with a [4+2] cycloaddition. nih.gov This approach builds the ring by forming two new bonds, offering a different pathway to access the aporphine core and allowing for varied substitution patterns. nih.gov
Other advanced methods include indium(III) chloride (InCl3) mediated cycloisomerization reactions, which can lead to the formation of phenanthrene (B1679779) derivatives as key precursors to the aporphine skeleton. researchgate.net Additionally, palladium-mediated ortho-phenol arylation or direct arylation reactions are employed in newly developed synthetic routes. tdl.org These diverse and sophisticated techniques enable chemists to synthesize a wide range of aporphinoids with specific structural features for pharmacological investigation. nih.gov
Molecular and Cellular Mechanisms of Action of 11 Methoxy N N Propylnoraporphine
Dopaminergic Receptor System Interactions
Affinity and Selectivity for Dopamine (B1211576) D2 and D3 Receptors in Preclinical Models
Direct, quantitative binding affinity data, such as Ki values, for 11-Methoxy-N-n-propylnoraporphine at dopamine D2 and D3 receptors are not widely reported in peer-reviewed literature. This is largely because the compound has been consistently characterized as having "weak interactions" or being "virtually inactive" at dopamine receptors when compared to its phenolic analog, (R)-11-Hydroxy-N-n-propylnoraporphine. nih.govnih.gov In preclinical behavioral studies, the (R)-enantiomer of this compound produced only a weak effect at high doses, while the (S)-isomer was inactive, which is consistent with low affinity for the dopamine receptors that mediate these effects. nih.gov
The corresponding 11-hydroxy aporphines, however, bind with high affinity to dopamine receptors. nih.gov For context, the affinity of closely related and more potent aporphine (B1220529) compounds at dopamine D1 and D2 receptors is presented in the table below.
Interactive Data Table: Dopamine Receptor Binding Affinities of Comparative Aporphine Analogs
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | Source(s) |
| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | 1690 | 44 | nih.gov |
| (R)-Apomorphine | 484 | 52 | nih.gov |
| Dopamine | 2340 | 16 | acs.org |
Note: This table includes data for comparative compounds to illustrate typical aporphine affinities, as specific data for this compound is not available.
Characterization of Ligand Binding to High- and Low-Affinity Receptor States
Dopamine D2 receptors, like many G-protein coupled receptors (GPCRs), can exist in two interconvertible states: a high-affinity state for agonists, which is coupled to intracellular G-proteins and represents the functionally active form of the receptor, and a low-affinity state, which is uncoupled from G-proteins. nih.gov
Influence of Molecular Configuration on Dopamine Receptor Subtype Selectivity
The molecular configuration of aporphine alkaloids is a critical determinant of their affinity and selectivity for dopamine receptor subtypes. Two structural features are paramount: the stereochemistry at the C-6a carbon and the nature of the substituents on the aromatic rings.
Stereochemistry (C-6a): The absolute configuration at the C-6a position dictates the spatial orientation of the molecule. For aporphines, the (R)-configuration is uniformly associated with greater affinity for both D1 and D2 dopamine receptors compared to their (S)-antipodes. nih.gov This configuration is considered optimal for the orientation of the basic nitrogen atom (N-6) to engage in necessary interactions with the receptor binding pocket. nih.gov
11-Position Substitution: The substitution at the C-11 position is arguably the most critical factor for high-affinity binding. A phenolic hydroxyl (-OH) group at this position is considered essential for potent dopaminergic activity, as it is homologous to the meta-hydroxyl group of dopamine itself. nih.gov This hydroxyl group is believed to form a key hydrogen bond interaction with the receptor. nih.gov In this compound, this crucial hydroxyl group is replaced by a methoxy (B1213986) (-OCH3) group. This substitution eliminates the potential for hydrogen bond donation and adds steric bulk, which drastically reduces binding affinity, rendering the compound largely inactive compared to its 11-hydroxy counterpart. nih.govnih.gov
N-6 Position Substitution: The substituent on the nitrogen atom influences potency and selectivity between D1-like and D2-like receptors. An N-n-propyl group, as is present in this compound, is known to improve activity and selectivity for the D2 receptor family. acs.org
Receptor Agonism and Antagonism by this compound Enantiomers
The functional activity of the enantiomers of this compound is dramatically attenuated compared to its well-characterized 11-hydroxy analog.
(R)-(-)-11-Methoxy-N-n-propylnoraporphine: In preclinical models, this enantiomer is characterized as a very weak dopamine agonist. In rats, it produced only a weak effect in inducing stereotyped behavior, a classic D2-agonist mediated response, and only at high doses (ED50 > 10 mg/kg). nih.gov
(S)-(+)-11-Methoxy-N-n-propylnoraporphine: This enantiomer was found to be inactive in behavioral tests for either dopamine agonist or antagonist activity. nih.gov
This stands in stark contrast to the enantiomers of 11-Hydroxy-N-n-propylnoraporphine, where the (R)-isomer is a potent, full dopamine agonist, and the (S)-isomer is a dopamine antagonist. nih.govnih.gov The replacement of the 11-hydroxy group with an 11-methoxy group effectively abolishes the potent functional activity of both enantiomers, reducing the (R)-isomer to a weak agonist and rendering the (S)-isomer inactive. nih.gov
Serotonergic Receptor System Interactions
Binding Affinities and Selectivities for Serotonin (B10506) Receptor Subtypes (e.g., 5-HT1A, 5-HT2C)
Following a comprehensive literature search, no specific binding data was found for this compound at any serotonin (5-HT) receptor subtypes, including 5-HT1A and 5-HT2C. While the aporphine scaffold is known to be a "privileged structure" that can produce ligands for serotonin receptors, the specific compound this compound does not appear to have been pharmacologically profiled at these targets in available research. nih.govhilarispublisher.comresearchgate.net
For comparative purposes, some aporphine analogs have been identified with affinities at serotonin receptors. For instance, certain C-10 nitrogen-substituted aporphines show a preference for the 5-HT1A receptor, while the parent aporphine compound, apomorphine (B128758), is known to act as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors with Ki values over 100 nM. nih.gov However, this activity cannot be extrapolated to the title compound.
G Protein-Coupled Receptor (GPCR) Signaling Pathways
This compound primarily exerts its effects through interaction with dopamine receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. Specifically, it acts as a selective agonist for D2-like dopamine receptors (D2, D3, and D4). nih.gov Dopamine receptors are integral membrane proteins that translate extracellular neurotransmitter signals into intracellular responses. researchgate.net
The binding of an agonist like this compound to a D2-like receptor initiates a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein. D2-like receptors are canonically coupled to the Gαi/o family of G proteins. nih.gov Upon activation, the G protein releases its bound GDP and binds GTP, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.
The dissociated Gαi/o subunit, in its active GTP-bound state, inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream protein targets, thereby modulating their activity and altering cellular function. researchgate.net
Simultaneously, the liberated Gβγ dimer can directly interact with and activate other effector proteins. A significant downstream target of Gβγ in the context of D2 receptor signaling is the G protein-coupled inwardly rectifying potassium (GIRK) channel. frontiersin.org Activation of GIRK channels by Gβγ leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane and a reduction in neuronal excitability. researchgate.net
The R(-) stereoisomer of this compound has been shown to be a weak dopamine agonist. nih.gov In contrast, the related compound, R(-)-11-Hydroxy-N-n-propylnoraporphine, is a potent and long-acting dopamine D2 agonist. This suggests that the 11-methoxy substitution is less favorable for high-affinity binding and potent receptor activation compared to a hydroxyl group at the same position. nih.govnih.gov
| Receptor Subfamily | Primary G Protein Coupled | Second Messenger Pathway | Key Downstream Effectors |
| D2-like (D2, D3, D4) | Gαi/o | ↓ cAMP | PKA, GIRK Channels |
Interaction with Other Neurotransmitter Systems (if reported)
Specific studies detailing the direct interaction of this compound with neurotransmitter systems other than the dopaminergic system are not extensively reported in the current literature. However, the pharmacology of its parent compounds and the broader context of dopamine receptor modulation provide some insight.
N-n-propylnorapomorphine (NPA), a closely related apomorphine derivative, demonstrates high affinity for dopamine D2 and D3 receptors but reportedly has weak interactions with other neurotransmitter receptors. nih.gov This suggests a degree of selectivity for the dopaminergic system within this class of compounds.
It is well-established that the dopamine system, which this compound modulates, has extensive and complex interactions with other major neurotransmitter systems in the brain. Dopaminergic pathways are known to influence and be influenced by cholinergic, glutamatergic, serotonergic, and GABAergic systems. noaa.gov Therefore, while direct interactions may not be characterized, the activity of this compound as a dopamine agonist will inevitably have downstream, modulatory effects on these other systems. For instance, the activation of D2 receptors can influence the release of other neurotransmitters like acetylcholine (B1216132) and glutamate. noaa.gov
Cellular Assays for Receptor Activation and Signal Transduction
A variety of cellular assays are employed to characterize the interaction of this compound with its target receptors and to elucidate the resulting signal transduction events. These assays range from initial binding studies to functional readouts of cellular responses.
Receptor Binding Assays: Radioligand binding assays are fundamental in determining the affinity and selectivity of the compound for various receptor subtypes. These assays typically use cell membranes prepared from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) and a radiolabeled ligand that is known to bind to the receptor. The ability of this compound to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki). Studies have used this method to determine the affinity for D1, D2, and D3 dopamine receptors. nih.govnih.gov
Second Messenger Assays: Given that D2 receptors are coupled to the inhibition of adenylyl cyclase, measuring changes in intracellular cAMP is a key functional assay. nih.gov Commercially available kits, such as those based on homogeneous time-resolved fluorescence (HTRF) or enzyme fragment complementation (EFC) like the cAMP Hunter™ assay, can be used to quantify cAMP levels in cells following treatment with the compound. nih.govdiscoverx.comdiscoverx.com A successful D2 agonist will cause a measurable decrease in forskolin-stimulated cAMP production.
Ion Channel Assays: The activation of GIRK channels by Gβγ subunits following D2 receptor stimulation can be measured using specific ion channel assays. A common method involves monitoring the influx of a surrogate ion like thallium (Tl+) through open GIRK channels using a fluorescent dye that is sensitive to thallium. researchgate.net An increase in fluorescence indicates channel opening and, therefore, receptor activation.
Receptor Internalization Assays: To study receptor desensitization and trafficking, receptor internalization assays are utilized. These often involve tagging the receptor with a fluorescent protein, such as Green Fluorescent Protein (GFP), and monitoring its movement from the cell surface to intracellular compartments upon agonist stimulation using fluorescence microscopy or high-content imaging systems. nih.gov Techniques like Bioluminescence Resonance Energy Transfer (BRET) can also be employed to study the interaction of the receptor with β-arrestin, a key protein in the internalization process. nih.gov
| Assay Type | Principle | Information Gained |
| Radioligand Binding | Competitive displacement of a radiolabeled ligand from a receptor. | Binding affinity (Ki) and selectivity for receptor subtypes. |
| cAMP Assay | Measurement of intracellular cyclic adenosine monophosphate levels. | Functional activity (agonist/antagonist) at Gαi/o or Gαs coupled receptors. |
| GIRK Channel Assay | Detection of ion flux (e.g., thallium) through activated channels. | Functional readout of Gβγ-mediated signaling. |
| Receptor Internalization | Microscopic tracking of fluorescently-tagged receptors. | Receptor desensitization and trafficking dynamics. |
| Behavioral Assays | Observation of animal behavior following compound administration. | In vivo efficacy and overall CNS effects. |
| PET Imaging | In vivo tracking of a radiolabeled version of the compound. | Brain receptor distribution, occupancy, and in vivo binding. |
Preclinical Pharmacological Evaluation of 11 Methoxy N N Propylnoraporphine in Experimental Models
In Vitro Assays for Receptor Binding and Functional Activity
In vitro assays are fundamental in determining the specific molecular targets of a compound and its intrinsic activity at these sites. For 11-Methoxy-N-n-propylnoraporphine, these studies have been pivotal in establishing its identity as a potent dopamine (B1211576) D2 receptor agonist.
Radioligand binding assays have been instrumental in quantifying the affinity of this compound for dopamine receptors. These experiments typically involve incubating the compound with animal brain tissue, such as the rat striatum, which is rich in dopamine receptors, in the presence of a radiolabeled ligand that specifically binds to these receptors.
Studies have shown that this compound exhibits a high affinity for D2-like dopamine receptors. nih.gov For instance, in competition binding assays using rat striatum membranes, the compound displayed a high potency in displacing radiolabeled D2 antagonists. nih.gov Specifically, it has a very high affinity for the D2 receptor with a Ki value of 0.17 nM, while its affinity for the D1 receptor is significantly lower, with a Ki of 1,780 nM. nih.gov This results in a D2/D1 potency ratio of 10,500, indicating remarkable selectivity for the D2 receptor. nih.gov The R(-) stereoisomer of this compound has been noted for its weak interaction with dopamine receptors compared to its hydroxylated counterpart. nih.gov
Below is an interactive table summarizing the binding affinities of this compound for dopamine receptors.
| Receptor | Ki (nM) | Tissue Source |
| D1 | 1,780 nih.gov | Rat Striatum nih.gov |
| D2 | 0.17 nih.gov | Rat Striatum nih.gov |
This data underscores the compound's potent and selective binding to the D2 dopamine receptor.
To complement the binding data, cell-based functional assays are employed to determine the intrinsic activity of this compound at the D2 receptor. These assays measure the cellular response following receptor activation. innoprot.com A common method involves using cell lines that express the human D2 receptor and measuring changes in intracellular second messengers, such as cyclic AMP (cAMP). innoprot.comnih.gov
Activation of the D2 receptor, which is a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cAMP. innoprot.com Studies have demonstrated that this compound acts as a potent agonist at D2 receptors, effectively inhibiting cAMP production in these cell-based systems. This confirms that its high-affinity binding translates into a functional activation of the receptor.
Neuropharmacological Studies in Rodent Models
The in vitro findings have been further explored in vivo through neuropharmacological studies in rodents. These experiments assess the behavioral and neurochemical consequences of administering the compound, providing a more comprehensive understanding of its effects on the central nervous system.
The administration of dopamine agonists to rodents typically elicits specific behavioral responses, such as stereotyped behaviors (e.g., repetitive sniffing, gnawing) and alterations in locomotor activity. youtube.com
Studies on this compound have shown that it can induce these characteristic dopaminergic behaviors. However, the R(-) isomer of this compound has been reported to have a weak effect on inducing stereotyped behavior in rats. nih.gov In contrast, its analog, (-)-10,11-methylenedioxy-N-n-propylnoraporphine (MDO-NPA), was found to be more potent than apomorphine (B128758) in producing stereotypy. nih.gov The effects on locomotor activity can be biphasic; lower doses may decrease activity by stimulating presynaptic autoreceptors, while higher doses tend to increase motor activity through postsynaptic receptor stimulation.
The following table summarizes the observed central dopaminergic behavioral activity of aporphine (B1220529) derivatives in rodent models.
| Compound | Behavioral Effect | Animal Model |
| R(-)-11-Methoxy-N-n-propylnoraporphine | Weak stereotyped behavior nih.gov | Rat nih.gov |
| (-)-10,11-methylenedioxy-N-n-propylnoraporphine | Potent stereotypy, biphasic effect on locomotor activity nih.gov | Rat nih.gov |
Dopamine agonists can influence the synthesis and release of dopamine through their action on presynaptic D2 autoreceptors. Stimulation of these autoreceptors provides a negative feedback signal, leading to a reduction in both the synthesis and release of dopamine from nerve terminals.
While specific data on this compound's effect on neurotransmitter synthesis and release is not detailed in the provided search results, it is a well-established principle that potent D2 agonists decrease dopamine turnover. This is typically measured by a reduction in the levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in brain regions like the striatum and nucleus accumbens. wikipedia.org It is expected that this compound would produce such effects, consistent with its potent D2 agonist profile.
Studies in Animal Models of Neurological Disorders
The strong D2 receptor agonist properties of this compound make it a candidate for investigation in animal models of neurological disorders where the dopamine system is implicated, most notably Parkinson's disease. parkinson.orgmedicalnewstoday.com
The most common animal model for Parkinson's disease involves the unilateral lesioning of the nigrostriatal pathway with the neurotoxin 6-hydroxydopamine (6-OHDA). jove.comnih.gov This leads to a loss of dopamine neurons on one side of the brain, resulting in motor asymmetry. When these animals are treated with a dopamine agonist, they exhibit a characteristic rotational behavior, turning contralateral to the side of the lesion. jove.com This rotational behavior is a well-established preclinical measure of a compound's potential antiparkinsonian efficacy. jove.com
Although specific studies on this compound in this model are not detailed in the search results, its potent D2 agonist activity strongly suggests it would induce contralateral rotations in 6-OHDA-lesioned rodents. nih.gov This would be indicative of its ability to stimulate postsynaptic dopamine receptors in the denervated striatum.
The table below outlines the expected outcome in an animal model of Parkinson's disease based on the compound's known mechanism of action.
| Animal Model | Expected Behavioral Response | Implication |
| 6-OHDA-lesioned rodent | Contralateral rotational behavior | Potential antiparkinsonian activity |
Evaluation in 6-Hydroxydopamine-Lesioned Rodent Models
The 6-hydroxydopamine (6-OHDA) rat model is a cornerstone in preclinical Parkinson's disease research, inducing dopaminergic degeneration in the nigrostriatal pathway through stereotaxic injection of the neurotoxin. mdbneuro.com This unilateral lesion model allows for the study of motor impairments and the evaluation of potential therapeutic agents. mdbneuro.commdpi.com Behavioral assessments in this model are crucial and can include tests for fine motor control, balance, and drug-induced rotational behavior. mdpi.comresearchgate.net
In the evaluation of aporphine compounds, the R(-) enantiomer of this compound was assessed for its central dopaminergic activity in rats. Its effects were compared alongside its hydroxy counterpart, R(-)-11-Hydroxy-N-n-propylnoraporphine (11-OH-NPa), and the standard dopamine agonist, apomorphine. Research indicated that R(-)-11-Methoxy-N-n-propylnoraporphine had a weak effect on inducing stereotyped behavior, a key indicator of dopamine receptor activation. nih.gov In contrast, 11-OH-NPa was found to be as potent as apomorphine in this regard, highlighting that the 11-hydroxy group, homologous to the 3-hydroxy group of dopamine, is critical for significant dopamine receptor affinity and activity. nih.gov The methoxy (B1213986) congener's weak interaction at dopamine receptor sites corresponds with its limited behavioral impact in this model. nih.gov
Table 1: Comparative Dopaminergic Activity in Rodent Models
| Compound | Behavioral Test | Finding | Potency (ED50, i.p.) |
|---|---|---|---|
| R(-)-11-Methoxy-N-n-propylnoraporphine | Induction of Stereotyped Behavior | Weak effect | > 10 mg/kg nih.gov |
| R(-)-11-Hydroxy-N-n-propylnoraporphine | Induction of Stereotyped Behavior | Potent effect, blocked by haloperidol | 0.80 mg/kg nih.gov |
| R(-)-Apomorphine | Induction of Stereotyped Behavior | Potent effect | Not specified in source nih.gov |
Assessment in MPTP-Treated Non-Human Primate Models
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) lesioned non-human primate model is considered a gold standard for preclinical Parkinson's disease research. nih.govnih.gov MPTP administration in primates replicates many of the cardinal motor symptoms and pathophysiological hallmarks of the human condition, including the degeneration of dopaminergic neurons. nih.govaging-us.com This makes the model invaluable for testing the efficacy of novel therapeutic strategies, particularly dopamine agonists. nih.gov
While therapeutic efficacy studies for this compound in this model are not detailed in the available literature, its radiolabeled form, [¹¹C]MNPA ((R)-2-Methoxy-N-n-propylnoraporphine), has been used as a positron emission tomography (PET) agent to assess dopamine D₂ receptors in the brains of non-human primates. nih.gov In studies involving cynomolgus monkeys, [¹¹C]MNPA PET scans demonstrated significant localization in the putamen and caudate nucleus, areas rich in dopamine receptors. nih.gov The highest uptake was observed in the striatum, with moderate uptake in the thalamus and low uptake in the cerebellum. nih.gov These assessments confirm the compound's ability to cross the blood-brain barrier and bind to its target receptors in the primate brain, making it a useful tool for studying the high-affinity state of D₂/D₃ receptors in vivo. nih.gov
Table 2: PET Assessment of [¹¹C]MNPA in Non-Human Primates
| Primate Model | Compound | Key Finding | Brain Region Ratios (72-78 min post-injection) |
|---|---|---|---|
| Cynomolgus Monkey | [¹¹C]MNPA | High uptake in striatum, confirming target engagement. | Striatum/Cerebellum: 2.23 ± 0.21 Thalamus/Cerebellum: 1.37 ± 0.06 nih.gov |
Advanced Preclinical Modeling Approaches
Complex In Vitro Models (CIVMs) and Organ-on-a-Chip Systems in Preclinical Research
The limitations of traditional 2D cell cultures and animal models, such as their failure to accurately predict human responses, have driven the development of advanced preclinical models. biotechniques.comnih.gov Organ-on-a-Chip (OoC) systems are microfluidic devices containing living human cells in a 3D arrangement that mimics the physiological and mechanical environment of human organs. biotechniques.comnih.gov These systems offer a more biologically relevant platform for evaluating drug efficacy, toxicity, and metabolism, potentially reducing reliance on animal testing and accelerating drug development. nih.govnih.gov
Specifically for neurodegenerative disease research, OoC technology has been used to enhance the maturation of human induced pluripotent stem cells (iPSCs) into dopamine neurons. researchgate.net Growing these neurons in a microfluidic system that simulates blood flow provides a greater proportion, homogeneity, and maturity of dopaminergic neurons compared to conventional static cultures. researchgate.net Such platforms are ideal for studying the biology of mature dopamine neurons and would be a sophisticated method for evaluating the neuroprotective or restorative potential of compounds like this compound on human neurons in a controlled, physiologically relevant microenvironment. researchgate.net Furthermore, coupling a "gut-on-a-chip" with a "liver-on-a-chip" can simulate the absorption and metabolism of orally administered drugs. nih.gov
Computational Modeling and In Silico Approaches in Drug Evaluation
Computational, or in silico, approaches are integral to modern drug discovery, providing insights into a compound's mechanism of action before extensive laboratory testing. These methods include molecular docking, quantitative structure-activity relationship (QSAR) studies, and metabolic predictions.
For this compound (MNPA), computational and in vitro binding assays have been crucial in defining its pharmacological profile. It is characterized as a selective dopamine D₂-like receptor agonist. nih.gov These approaches have quantified its high affinity for the D₂ receptor and its selectivity over the D₁ receptor. nih.gov In contrast, related studies have confirmed the weak interactions of the 11-methoxy congener at dopamine receptor sites, which aligns with its observed low behavioral activity in animal models. nih.gov This data is fundamental for understanding its structure-activity relationship, where the methoxy group at the 11-position results in lower affinity compared to a hydroxy group at the same position. nih.govnih.gov
Table 3: Receptor Binding Affinity of (R)-2-Methoxy-N-n-propylnoraporphine
| Parameter | Value | Significance |
|---|---|---|
| D₂ Receptor Affinity (Ki) | 0.17 nM nih.gov | Indicates high-affinity binding to the target receptor. |
| D₂/D₁ Potency Ratio | 10,500 nih.gov | Demonstrates high selectivity for D₂ over D₁ receptors. |
Metabolic Transformations in Preclinical Systems
Identification of Metabolites of this compound
The metabolism of a compound is a critical factor determining its bioavailability, duration of action, and potential for active metabolites. The identification of metabolic pathways is often achieved through in vitro incubations with liver microsomes or hepatocytes, followed by analysis with high-resolution mass spectrometry. researchgate.netnih.gov
For aporphine-based dopamine agonists, metabolic transformations can dramatically alter activity. Research on the closely related compound R(-)-11-Hydroxy-N-n-propylnoraporphine (11-OH-NPa) revealed that it is unusually long-acting, which led researchers to suggest it may be slowly absorbed or have active metabolites. nih.gov A crucial finding is that the 11-hydroxy substitution is vital for high-affinity binding to the dopamine receptor. nih.govnih.gov
Given this, a primary and pharmacologically significant metabolic pathway for this compound would be O-demethylation, converting the 11-methoxy group into an 11-hydroxy group. This transformation would produce the highly potent R(-)-11-Hydroxy-N-n-propylnoraporphine. The weak dopaminergic effects observed with the parent methoxy compound suggest that it may function as a prodrug, with its activity being dependent on its conversion to the more active hydroxy metabolite. nih.gov
Future Directions and Emerging Research Themes
Development of Novel Aporphine (B1220529) Scaffolds with Enhanced Selectivity
The aporphine skeleton is recognized as a "privileged scaffold" in drug discovery, meaning it can be modified to interact with a wide range of biological targets. hilarispublisher.comresearchgate.net A primary goal for future research is to synthesize new aporphine derivatives with enhanced selectivity for specific receptor subtypes. This is crucial for minimizing off-target effects and improving the therapeutic window of potential drugs.
Researchers are actively exploring structure-activity relationships (SAR) to guide the design of these novel scaffolds. nih.govmdpi.com For instance, studies have shown that the N-alkyl substituent plays a major role in determining the selectivity of aporphines for dopamine (B1211576) D1 versus D2 receptors. nih.gov Specifically, an N-n-propyl group, as seen in 11-Methoxy-N-n-propylnoraporphine, tends to enhance D2 receptor activity, while an N-methyl group favors D1 receptor affinity. acs.org Furthermore, modifications at other positions on the aporphine core, such as the C1, C2, C9, and C10 positions, can significantly influence activity and selectivity. mdpi.comnih.gov The synthesis of a series of N-alkyl-2-methoxy-11-hydroxynoraporphines has demonstrated that subtle changes to the N-alkyl group can dramatically impact D2 affinity and D2/D1 selectivity. nih.gov
The development of biased ligands, which preferentially activate either G-protein or β-arrestin signaling pathways downstream of the receptor, is another promising avenue. nih.gov This approach could lead to drugs with more refined cellular effects, potentially separating desired therapeutic actions from unwanted side effects. nih.gov
Exploration of Additional Receptor Targets beyond Dopamine and Serotonin (B10506)
While the primary focus for aporphines has been on dopamine and serotonin receptors, there is growing interest in their interactions with other receptor systems. hilarispublisher.com The diverse pharmacological effects of aporphine alkaloids suggest that they may have therapeutic potential for a range of conditions beyond those traditionally associated with dopaminergic and serotonergic dysfunction. hilarispublisher.commdpi.com
For example, some aporphine derivatives have shown affinity for adrenergic and acetylcholine (B1216132) receptors. hilarispublisher.comresearchgate.net This opens up possibilities for their use in treating conditions like hypertension and Alzheimer's disease. hilarispublisher.com Recent research has also identified certain fluorinated aporphine derivatives as potent and selective ligands for the serotonin 5-HT2C receptor, a target implicated in various neurological and psychiatric disorders. nih.gov The discovery of aporphine analogs with antiplatelet and antioxidant activities further broadens the potential therapeutic applications of this class of compounds. nih.gov The exploration of these additional targets is crucial for uncovering the full therapeutic potential of the aporphine scaffold.
Application of Advanced Imaging Techniques (e.g., PET Radioligands) in Preclinical Neuroscience
Positron Emission Tomography (PET) is a powerful imaging technique that allows for the non-invasive study of biological processes in the living brain. The development of PET radioligands based on the aporphine scaffold is a key area of future research. These tools will enable scientists to visualize and quantify the distribution and density of specific receptors in the brain, providing invaluable insights into the mechanisms of action of aporphine-based drugs.
(R)-2-[11C]Methoxy-N-n-propylnorapomorphine ([11C]MNPA), a close analog of this compound, has been developed as a PET agent for studying the high-affinity state of D2/3 receptors. nih.gov Studies with [11C]MNPA have shown its sensitivity to changes in endogenous dopamine levels, making it a valuable tool for investigating the dopamine system in both healthy and diseased states. nih.gov The development of other radiolabeled aporphine analogs, including those labeled with fluorine-18, will further enhance the utility of PET imaging in preclinical neuroscience research. nih.gov These advanced imaging techniques will be instrumental in understanding the in vivo pharmacology of novel aporphine derivatives and in guiding their development as therapeutic agents.
Integration of Omics Technologies in Pharmacological Research
The fields of genomics, proteomics, and metabolomics, collectively known as "omics" technologies, are revolutionizing pharmacological research by providing a comprehensive, system-wide view of drug action. nih.govresearchgate.neteurekaselect.com The integration of these technologies into the study of aporphine alkaloids holds immense promise for uncovering novel mechanisms of action and identifying new therapeutic targets. nih.gov
For example, metabolomics, which involves the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can be used to understand how aporphine compounds alter metabolic pathways. nih.gov This approach has already been used to identify a previously unknown aporphine alkaloid metabolic pathway in certain plant species. nih.govresearchgate.net In the context of drug development, metabolomics can help to identify biomarkers of drug response and to elucidate the metabolic fate of aporphine derivatives. nih.gov
Transcriptomics (the study of gene expression) and proteomics (the study of proteins) can provide further insights into the cellular and molecular effects of aporphine compounds. nih.govfrontiersin.org By examining changes in gene and protein expression in response to drug treatment, researchers can identify the signaling pathways and cellular processes that are modulated by these compounds. This integrated omics approach will provide a more complete understanding of the pharmacological effects of this compound and its analogs, paving the way for more targeted and effective therapeutic strategies.
Computational Drug Design and Predictive Modeling for Aporphine Analogues
Computational drug design has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of novel therapeutic agents. researchgate.netsysrevpharm.orgemanresearch.org These methods are being increasingly applied to the design and optimization of aporphine analogues.
Molecular docking studies, for example, can predict how aporphine derivatives bind to their target receptors at the atomic level. nanobioletters.comnih.gov This information can be used to design new compounds with improved affinity and selectivity. nih.gov For instance, docking simulations can help to rationalize the observed structure-activity relationships, such as the influence of the N-alkyl substituent on dopamine receptor selectivity. nih.gov
Quantitative structure-activity relationship (QSAR) studies provide another powerful computational approach. nih.govyoutube.comyoutube.com QSAR models use statistical methods to relate the chemical structure of a series of compounds to their biological activity. nih.govphyschemres.org These models can then be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov By combining these computational approaches, researchers can accelerate the discovery and development of novel aporphine-based drugs with optimized pharmacological profiles.
Q & A
Q. What are the established synthetic routes for 11-Methoxy-N-n-propylnoraporphine, and what are their limitations?
The synthesis of aporphine derivatives typically involves multi-step processes, including reductive amination and functional group protection. For example, the synthesis of related compounds like 10-substituted 11-oxygenated aporphines uses intermediates such as morphine hydrochloride and protective groups (e.g., tert-butyldimethylsilyl) to stabilize reactive hydroxyl groups during alkylation . Key challenges include low yields during N-alkylation steps and the need for anhydrous conditions to prevent side reactions. Evidence from radiolabeling studies highlights the use of palladium catalysts and hydrazine for deprotection, which may introduce impurities requiring rigorous purification .
Q. Which analytical methods are most reliable for characterizing this compound?
Characterization relies on a combination of / NMR to confirm methoxy and N-propyl substituents, and high-resolution mass spectrometry (HRMS) to verify molecular weight. For example, NMR data from similar aporphine derivatives show distinct signals for methoxy groups (~56 ppm) and aromatic carbons (~110–150 ppm) . HPLC with UV detection (e.g., λ = 280 nm) is critical for assessing purity, with mobile phases often combining acetonitrile and ammonium acetate buffers to resolve polar byproducts .
Q. What receptor targets are associated with this compound, and how are binding affinities determined?
Aporphine derivatives like this compound exhibit affinity for serotonin (5-HT) and dopamine receptors. Competitive binding assays using radiolabeled ligands (e.g., -8-OH-DPAT for 5-HT) are standard. For example, studies on 10-substituted analogs show IC values in the nanomolar range, with structural modeling suggesting methoxy groups enhance hydrophobic interactions in the receptor pocket .
Q. What safety precautions are essential when handling this compound in lab settings?
While specific safety data for this compound are limited, analogous aromatic amines require strict ventilation (P271), nitrile gloves (P280), and avoidance of dust inhalation (P261). Post-handling washing (P264) and spill containment protocols are critical due to potential neurotoxicity .
Advanced Research Questions
Q. How can synthesis yields be optimized for N-propyl substitution in aporphine derivatives?
Optimizing N-alkylation involves solvent selection (e.g., anhydrous DMF or THF), elevated temperatures (60–80°C), and catalysts like Kryptofix 222 to enhance nucleophilicity. A 2016 study on similar compounds achieved >70% yield by using tert-butylchlorodimethylsilane (TBS) to protect hydroxyl groups, minimizing side reactions during propylation .
Q. What experimental strategies resolve contradictions in receptor binding data across studies?
Discrepancies in reported affinities may arise from differences in assay conditions (e.g., buffer pH, membrane preparation). Standardizing protocols—such as using HEK-293 cells expressing human 5-HT receptors and normalizing data to reference ligands (e.g., serotonin)—reduces variability. Molecular docking studies can further validate binding modes .
Q. How can this compound be radiolabeled for in vivo pharmacokinetic studies?
-radiolabeling involves precursor synthesis with a leaving group (e.g., tosylate) at the methoxy position, followed by nucleophilic substitution using -fluoride and K222. Purification via semi-preparative HPLC (C18 column, acetonitrile/water) ensures radiochemical purity >95%, as demonstrated in analogous aporphine radiotracers .
Q. What in vivo models are appropriate for evaluating neuropharmacological effects?
Rodent models (e.g., forced swim test for antidepressant activity or apomorphine-induced climbing for dopamine receptor modulation) are common. Dosing regimens (1–5 mg/kg, i.p.) and metabolite analysis via LC-MS/MS in plasma and brain homogenates are critical for correlating pharmacokinetics with efficacy .
Q. How can computational modeling predict the impact of methoxy and N-propyl groups on receptor selectivity?
Molecular dynamics simulations (e.g., using AMBER or GROMACS) and homology modeling of 5-HT receptors reveal that the methoxy group stabilizes binding via hydrophobic interactions with Leu228 and Ser199, while the N-propyl chain may reduce steric clashes in the orthosteric site compared to bulkier substituents .
Q. What structural modifications enhance metabolic stability without compromising receptor affinity?
Introducing electron-withdrawing groups (e.g., fluorine) at the 2-position or replacing the N-propyl with cyclopropylamine reduces CYP450-mediated oxidation. Comparative studies on 10-substituted analogs show that such modifications extend plasma half-life from 1.5 to 4.2 hours in rats .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
